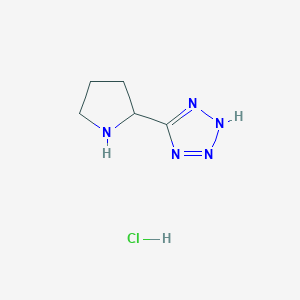

5-(pyrrolidin-2-yl)-1H-1,2,3,4-tetrazole hydrochloride

Overview

Description

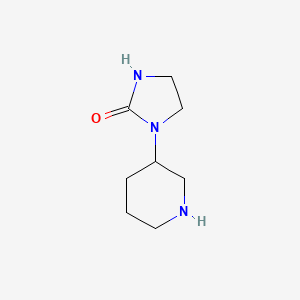

5-(Pyrrolidin-2-yl)-1H-1,2,3,4-tetrazole hydrochloride (5-PTTHCl) is a chemical compound that has been used in research laboratories for a variety of purposes. It is a pyrrolidinium salt, which is a type of organic compound that is composed of a nitrogen atom with four attached hydrogen atoms, and a hydrochloride group. 5-PTTHCl is a white crystalline solid with a melting point of approximately 150°C. It is soluble in water, ethanol, and methanol, making it a useful compound for a variety of applications.

Scientific Research Applications

Organocatalytic Processes

5-(Pyrrolidin-2-yl)tetrazole functionalized silica demonstrates significant potential in environmental chemistry through its application in organocatalytic processes. It enables environmentally benign continuous-flow aldol reactions with good stereoselectivities, complete conversion efficiencies, and exhibits long-term stability as a packing material in microreactors. This innovative approach offers an alternative to traditional catalysts, emphasizing sustainability and efficiency in chemical synthesis processes (Bortolini et al., 2012).

Nucleoside Phosphoramidite Activation

In the field of nucleic acids research, 5-(Pyrrolidin-2-yl)-1H-1,2,3,4-tetrazole hydrochloride plays a crucial role in the selective O-phosphitilation of nucleoside phosphoramidite reagents. This compound, alongside pyridine hydrochloride/imidazole, has shown a high preference for phosphitilating hydroxyl groups over amino groups in nucleosides. This property is particularly useful for synthesizing oligonucleotides with sensitive substituents, offering a novel pathway for the development of nucleotide-based therapies and research tools (Gryaznov & Letsinger, 1992).

Enantioselective Organocatalysis

The compound demonstrates remarkable efficacy as an organocatalyst, particularly in promoting the aldol reaction between acetone and various aldehydes with superior enantioselectivity. This application underscores its potential in asymmetric synthesis, providing a valuable tool for the production of chiral compounds. Its performance exceeds that of traditional organocatalysts like (S)-proline, highlighting its significance in synthetic organic chemistry (Tong et al., 2008).

Synthesis of Antimicrobial Compounds

5-(Pyrrolidin-2-yl)-1H-1,2,3,4-tetrazole hydrochloride contributes to the synthesis of novel antimicrobial agents. Its incorporation into the structure of various compounds has been associated with strong antimicrobial activity, indicating its potential in developing new treatments for infectious diseases. These findings pave the way for further research into the antimicrobial applications of tetrazole derivatives, offering promising avenues for the discovery of new antibiotics (Krolenko et al., 2016).

Antitubercular Activity

Another significant application of 5-(Pyrrolidin-2-yl)-1H-1,2,3,4-tetrazole hydrochloride is found in the synthesis of compounds with potent antitubercular activity. Research has focused on creating new derivatives that show effectiveness against Mycobacterium tuberculosis, contributing to the ongoing fight against tuberculosis. These studies highlight the compound's role in the development of novel therapeutics aimed at treating this pervasive infectious disease (Mohite et al., 2021).

properties

IUPAC Name |

5-pyrrolidin-2-yl-2H-tetrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5.ClH/c1-2-4(6-3-1)5-7-9-10-8-5;/h4,6H,1-3H2,(H,7,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSLLRDADMUYGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NNN=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1171522-63-6 | |

| Record name | 5-(pyrrolidin-2-yl)-1H-1,2,3,4-tetrazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}acetate](/img/structure/B1521200.png)

![4-cyano-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1521211.png)

![2-[2-(Dimethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1521219.png)

![3-[(Benzylamino)methyl]benzamide hydrochloride](/img/structure/B1521221.png)